molecular formula C15H16N2O2S2 B2759628 N'-[(thiophen-2-yl)methyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide CAS No. 2415628-51-0

N'-[(thiophen-2-yl)methyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide

Cat. No.: B2759628
CAS No.: 2415628-51-0
M. Wt: 320.43
InChI Key: QMWPHVKFNBWYTJ-UHFFFAOYSA-N
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Description

N’-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide is a compound that features a unique structure with two thiophene rings and a cyclopropyl group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of N’-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide can be achieved through several synthetic routes. One common method involves the reaction of thiophene derivatives with cyclopropylmethylamine under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps, including nucleophilic substitution and cyclization. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.

Chemical Reactions Analysis

N’-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide involves its interaction with specific molecular targets and pathways. The thiophene rings and cyclopropyl group play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their function and leading to the desired biological effects .

Comparison with Similar Compounds

N’-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide can be compared with other thiophene derivatives, such as:

The uniqueness of N’-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[(1-thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c18-13(16-8-12-2-1-6-21-12)14(19)17-10-15(4-5-15)11-3-7-20-9-11/h1-3,6-7,9H,4-5,8,10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWPHVKFNBWYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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